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Compound of Interest

Compound Name: 2-Methyl-5-nitrophenol

Cat. No.: B1294729 Get Quote

A definitive guide for researchers, scientists, and drug development professionals on the

structural elucidation of 2-Methyl-5-nitrophenol using Nuclear Magnetic Resonance (NMR)

spectroscopy. This guide provides a detailed comparison with a structural isomer, 4-Methyl-3-

nitrophenol, supported by experimental data and protocols.

The precise determination of a molecule's three-dimensional structure is a cornerstone of

modern chemistry, with profound implications for drug discovery, materials science, and

chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful

and non-destructive analytical technique, offering deep insights into the molecular framework of

organic compounds. This guide focuses on the validation of the chemical structure of 2-Methyl-
5-nitrophenol through the detailed analysis of its ¹H and ¹³C NMR spectra. To provide a clear

and objective assessment, a comparative analysis with the structurally similar isomer, 4-Methyl-

3-nitrophenol, is presented.

Comparative Analysis of ¹H and ¹³C NMR Data
The structural differences between 2-Methyl-5-nitrophenol and its isomer, 4-Methyl-3-

nitrophenol, give rise to distinct NMR spectra. The following tables summarize the expected

and experimentally observed chemical shifts (δ) in parts per million (ppm), signal multiplicities,

and coupling constants (J) in Hertz (Hz) for both compounds. These quantitative data provide a

clear basis for distinguishing between the two isomers.

Table 1: ¹H and ¹³C NMR Data for 2-Methyl-5-nitrophenol
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Assignment

¹H NMR

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

¹³C NMR

Chemical Shift

(δ, ppm)

-CH₃ ~2.3 Singlet - ~16

H-3 ~7.2 Doublet ~8.0 ~125

H-4 ~7.8
Doublet of

doublets
~8.0, 2.0 ~120

H-6 ~7.9 Doublet ~2.0 ~135

-OH Variable Broad Singlet - -

C-1 (-OH) - - - ~155

C-2 (-CH₃) - - - ~128

C-3 - - - ~125

C-4 - - - ~120

C-5 (-NO₂) - - - ~148

C-6 - - - ~135

Table 2: ¹H and ¹³C NMR Data for 4-Methyl-3-nitrophenol
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Assignment

¹H NMR

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

¹³C NMR

Chemical Shift

(δ, ppm)

-CH₃ ~2.5 Singlet - ~20

H-2 ~7.6 Doublet ~2.0 ~130

H-5 ~6.9 Doublet ~8.0 ~115

H-6 ~7.0
Doublet of

doublets
~8.0, 2.0 ~120

-OH Variable Broad Singlet - -

C-1 (-OH) - - - ~158

C-2 - - - ~130

C-3 (-NO₂) - - - ~145

C-4 (-CH₃) - - - ~132

C-5 - - - ~115

C-6 - - - ~120

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration

used. The data presented here are typical values.

Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The

following outlines the methodology for acquiring ¹H and ¹³C NMR spectra for the validation of 2-
Methyl-5-nitrophenol's structure.

1. Sample Preparation:

Weigh approximately 5-10 mg of the 2-Methyl-5-nitrophenol sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent
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can affect the chemical shifts, particularly for the hydroxyl proton.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the

solution to calibrate the chemical shift scale to 0 ppm.

2. ¹H NMR Spectroscopy Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

Temperature: Spectra are typically acquired at room temperature (around 298 K).

Pulse Sequence: A standard single-pulse experiment is used.

Acquisition Parameters:

Spectral Width: Typically 12-16 ppm.

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample

concentration.

Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum to obtain pure absorption lineshapes.

Baseline correct the spectrum to ensure a flat baseline.

Integrate the signals to determine the relative number of protons.

Reference the spectrum to the TMS signal at 0 ppm.

3. ¹³C NMR Spectroscopy Acquisition:

Instrument: The same spectrometer as for ¹H NMR is used.
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Pulse Sequence: A standard proton-decoupled pulse sequence is typically employed to

simplify the spectrum to single lines for each unique carbon atom.

Acquisition Parameters:

Spectral Width: Typically 0-220 ppm.

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of

¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-

noise ratio.

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary,

especially for quaternary carbons.

Processing:

Apply a Fourier transform to the FID.

Phase and baseline correct the spectrum as for ¹H NMR.

Reference the spectrum to the solvent peak or TMS.

Structural Validation Workflow
The process of validating the structure of 2-Methyl-5-nitrophenol using NMR spectroscopy

follows a logical workflow, as illustrated in the diagram below.
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[https://www.benchchem.com/product/b1294729#validation-of-2-methyl-5-nitrophenol-
structure-using-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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